molecular formula C19H21NO3 B5837517 1-(3,4-DIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE

1-(3,4-DIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE

Cat. No.: B5837517
M. Wt: 311.4 g/mol
InChI Key: WYVXVGVGQCQVKZ-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a diethoxybenzoyl group attached to the indole ring, which imparts unique chemical and physical properties. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzoyl chloride and 2,3-dihydro-1H-indole.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A suitable solvent, such as dichloromethane or chloroform, is used to dissolve the reactants.

    Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl3), is often employed to facilitate the acylation reaction.

    Procedure: The 3,4-diethoxybenzoyl chloride is slowly added to a solution of 2,3-dihydro-1H-indole in the presence of the catalyst. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.

    Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxybenzoyl group can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can be used to cleave the diethoxybenzoyl group, resulting in the formation of the parent indole compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological studies to investigate its interactions with biological targets, such as enzymes and receptors, and to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(3,4-Diethoxybenzoyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole: This compound has methoxy groups instead of diethoxy groups, which may result in different chemical and biological properties.

    1-(3,4-Diethoxybenzyl)-2,3-dihydro-1H-indole: The presence of a benzyl group instead of a benzoyl group can influence the compound’s reactivity and interactions with biological targets.

    1-(3,4-Diethoxyphenyl)-2,3-dihydro-1H-indole: The substitution pattern on the phenyl ring can affect the compound’s electronic properties and its behavior in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the diethoxybenzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-22-17-10-9-15(13-18(17)23-4-2)19(21)20-12-11-14-7-5-6-8-16(14)20/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXVGVGQCQVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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